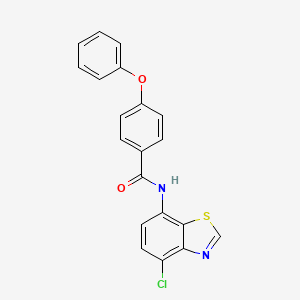![molecular formula C17H16Cl2N4O2S B2689627 N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide CAS No. 242471-93-8](/img/structure/B2689627.png)
N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide, as part of the hydrazinecarbothioamide family, is involved in the synthesis of various compounds. These compounds demonstrate significant potential in scientific research, particularly in the synthesis of derivatives with diverse applications. For example, compounds in this family have been used to synthesize triazole rings linked to the benzene ring, important in the creation of various dendrimers (Darehkordi & Ghazi, 2013). Another study detailed the synthesis and characterization of similar compounds using X-ray and spectroscopic techniques, highlighting their potential in molecular modeling and antibacterial applications (Abu-Melha, 2018).
Anticancer and Antioxidant Activities
These compounds have shown promise in anticancer research. For instance, a study on N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes revealed significant antioxidant and antitumor activities, highlighting the potential of these compounds in cancer treatment (Abou‐Melha, 2021).
Coordination Compounds and Cancer Cell Inhibition
Coordination compounds formed with hydrazinecarbothioamides, including N-allyl derivatives, have been found to inhibit the growth of cancer cells like human leukemia HL-60, further underscoring their potential in medicinal chemistry (Pakhontsu et al., 2014).
Interaction with Enzymes and Antibacterial Activity
These compounds interact with various enzymes, such as carbonic anhydrases, demonstrating inhibitory and activatory effects. This suggests their utility in enzyme-related studies and potential drug development (Işık et al., 2015). Additionally, certain derivatives have shown effective antibacterial activity against Gram-positive bacteria and MRSA strains, indicative of their potential as antimicrobial agents (Bhat et al., 2022).
Electrocatalysis and Sensory Applications
In the field of electrochemistry, modified electrodes incorporating these compounds have been developed, demonstrating strong catalytic functions and potential in sensory applications (Beitollahi et al., 2008).
Material Science and Polymer Chemistry
In material science and polymer chemistry, allyl derivatives are synthesized for various applications. For example, the formation of thermosets with excellent thermomechanical properties has been reported, indicating potential in high-performance materials (Agag & Takeichi, 2003).
Eigenschaften
IUPAC Name |
1-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O2S/c1-2-7-20-17(26)22-21-15(24)13-4-3-8-23(16(13)25)10-11-5-6-12(18)9-14(11)19/h2-6,8-9H,1,7,10H2,(H,21,24)(H2,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFNSJJNOHMLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2689545.png)


![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2689548.png)

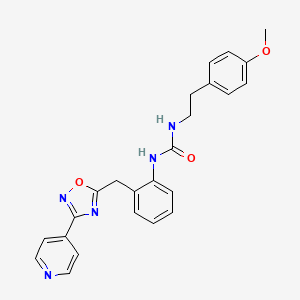
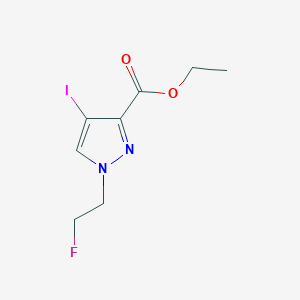
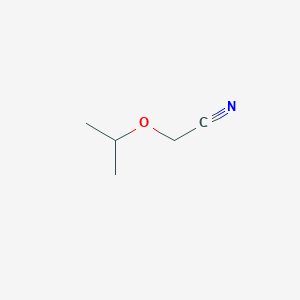
![N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B2689560.png)
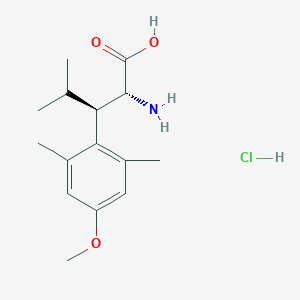
![(2,6-Difluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2689564.png)
![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2689566.png)
